![molecular formula C21H19N3O2S2 B3301762 2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912623-06-4](/img/structure/B3301762.png)
2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Overview
Description
2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, also known as TTPB, is a chemical compound that has been extensively studied for its potential use in scientific research. TTPB is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. This receptor is involved in many physiological processes, including inflammation, pain, and immune responses. TTPB has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . They can neutralize free radicals, which are harmful to biological systems due to their potential to cause oxidative stress and damage to cells and DNA.
Analgesic and Anti-inflammatory Activity
Compounds with a thiazole ring have been reported to have analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activity against a variety of bacterial strains . This suggests that they could be used in the development of new antimicrobial agents.
Antifungal Activity
In addition to their antimicrobial activity, thiazole derivatives have also demonstrated antifungal properties . This could make them useful in the treatment of fungal infections.
Antiviral Activity
Thiazole compounds have been found to have antiviral properties . This suggests that they could be used in the development of new antiviral drugs.
Antitumor or Cytotoxic Activity
Thiazole derivatives have shown potential as antitumor or cytotoxic drug molecules . This indicates that they could be used in cancer treatment.
Neuroprotective Activity
Thiazole compounds have been found to have neuroprotective properties . This suggests that they could be used in the treatment of neurodegenerative diseases.
Enzyme Inhibitors
Thiazole derivatives have been found to inhibit various enzymes . This makes them potential candidates for the development of new drugs targeting specific enzymes.
Mechanism of Action
- One study identified thiazolo[5,4-b]pyridine derivatives as PI3Kα inhibitors. The pyridine moiety in these compounds plays a crucial role in their potency. Substitution with an aryl group significantly affects their activity .
Target of Action
Mode of Action
properties
IUPAC Name |
2,4,6-trimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-13-11-14(2)19(15(3)12-13)28(25,26)24-17-8-6-16(7-9-17)20-23-18-5-4-10-22-21(18)27-20/h4-12,24H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQMNAMDXFIGPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.